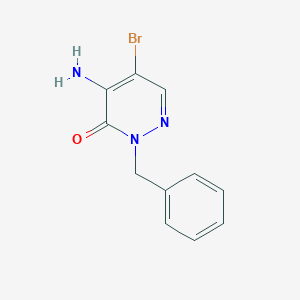![molecular formula C18H14N2O2 B11841854 5-Benzo[1,3]dioxol-5-yl-2,3-dihydro-imidazo[2,1-a]isoquinoline CAS No. 115621-87-9](/img/structure/B11841854.png)
5-Benzo[1,3]dioxol-5-yl-2,3-dihydro-imidazo[2,1-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a benzo[d][1,3]dioxole moiety and an imidazo[2,1-a]isoquinoline core. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d][1,3]dioxole derivatives with isoquinoline precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper complexes to facilitate the formation of the imidazo[2,1-a]isoquinoline ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert specific functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives with potential biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA replication, protein synthesis, and cell signaling.
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and immune response. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities, including anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole group and have been studied for their antitumor activities.
Uniqueness
5-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline is unique due to its imidazo[2,1-a]isoquinoline core, which imparts distinct pharmacological properties. This structural feature differentiates it from other similar compounds and contributes to its specific biological activities and therapeutic potential.
Propriétés
Numéro CAS |
115621-87-9 |
|---|---|
Formule moléculaire |
C18H14N2O2 |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
5-(1,3-benzodioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H14N2O2/c1-2-4-14-12(3-1)9-15(20-8-7-19-18(14)20)13-5-6-16-17(10-13)22-11-21-16/h1-6,9-10H,7-8,11H2 |
Clé InChI |
XRENMKVJOCRUCC-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=CC3=CC=CC=C3C2=N1)C4=CC5=C(C=C4)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-](/img/structure/B11841829.png)




![5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11841851.png)

